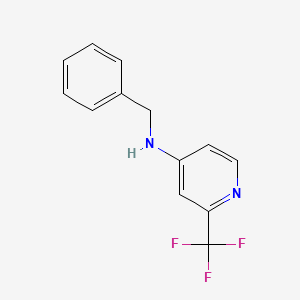

N-benzyl-2-(trifluoromethyl)pyridin-4-amine

Description

Properties

IUPAC Name |

N-benzyl-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)12-8-11(6-7-17-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGTZUMOPIOEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(trifluoromethyl)pyridin-4-amine typically involves the reaction of 2-(trifluoromethyl)pyridine with benzylamine. This reaction can be carried out under various conditions, including the use of a suitable solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography can help in obtaining a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(trifluoromethyl)pyridin-4-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce this compound hydride.

Scientific Research Applications

Chemical Synthesis

N-benzyl-2-(trifluoromethyl)pyridin-4-amine serves as an important intermediate in the synthesis of complex organic molecules. The trifluoromethyl group is known to influence the electronic properties of the compound, allowing for diverse chemical transformations.

Key Reactions:

- Oxidation: This compound can be oxidized to form N-oxides, which are useful in various chemical applications.

- Reduction: Reduction reactions can convert functional groups, such as nitro groups to amines.

- Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at the pyridine ring, leading to a variety of derivatives.

Biological Research

The compound has been investigated for its bioactive properties, particularly in drug discovery. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents.

Potential Applications:

- Enzyme Inhibition: Studies have shown that derivatives of trifluoromethylpyridines exhibit enzyme inhibition properties, making them relevant in the context of cancer therapies and other diseases .

- Receptor Modulation: The compound's structure allows it to modulate receptor activity, which can be beneficial in pharmacological contexts.

Pharmaceutical Development

This compound is being explored as a lead compound in pharmaceutical development. Its unique properties make it suitable for targeting various diseases.

Case Studies:

- Research indicates that compounds containing trifluoromethyl groups show enhanced potency against certain cancer targets, suggesting a promising avenue for anticancer drug development .

- The synthesis of related compounds has led to the identification of several candidates currently undergoing clinical trials for their therapeutic efficacy .

Agrochemical Applications

The compound's derivatives have found applications in agrochemicals, particularly as pesticides and herbicides. The trifluoromethyl moiety contributes to the effectiveness of these compounds in protecting crops from pests.

Market Overview:

Mechanism of Action

The mechanism of action of N-benzyl-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition or activation of certain enzymes or receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-2-(trifluoromethyl)pyridin-4-amine can be contextualized by comparing it to analogues with variations in substituents, heterocyclic cores, or functional groups. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Key Structural and Functional Differences

Heterocyclic Core Variations :

- The pyridine ring in This compound contrasts with the pyrimidine core in N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine . Pyrimidines often exhibit enhanced binding to biological targets (e.g., DNA/RNA enzymes) due to their planar structure.

- 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-amine features a fused pyrazolo-pyridine system, which increases rigidity and may improve affinity for ATP-binding pockets in kinases .

Substituent Effects: Electron-Withdrawing Groups: The -CF₃ group in the primary compound enhances metabolic stability compared to -NO₂ in the pyrimidine analogue, which may confer higher reactivity in electrophilic substitutions .

Functional Group Modifications :

- The propargyl (-C≡CH) group in N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition, for bioconjugation .

- The methoxy (-OCH₃) group in 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-amine increases solubility and modulates electronic properties, which can influence pharmacokinetics .

Positional Isomerism: 4-Amino-2-chloro-6-(trifluoromethyl)pyridine demonstrates how substituent positioning affects reactivity. The -Cl at C2 acts as a leaving group, making this compound a versatile intermediate for nucleophilic aromatic substitution reactions .

Biological Activity

N-benzyl-2-(trifluoromethyl)pyridin-4-amine (commonly referred to as the compound) has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring with a trifluoromethyl group at the 2-position and a benzyl group at the nitrogen atom. This configuration is believed to play a crucial role in its biological activity.

Biological Activity Overview

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxicity against various cancer cell lines, revealing promising results:

The compound demonstrated selective cytotoxicity, particularly against MCF7 cells, indicating its potential for targeted cancer therapy.

2. Inhibition of Tyrosine Kinases

This compound has been investigated for its inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in cancer progression. A docking study showed that the compound effectively binds to the active site of several RTKs, including EGFR and PDGFRα:

These findings suggest that the compound may serve as a lead structure for developing new RTK inhibitors.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. A study assessed its impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages:

| Treatment Concentration (µg/mL) | NO Production (µM) | Reference |

|---|---|---|

| Control | 15.0 | |

| Compound at 20 | 8.5 | |

| Compound at 10 | 10.0 |

The compound significantly reduced NO production, indicating its potential as an anti-inflammatory agent.

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

In a preclinical model using xenograft mice bearing MCF7 tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated, with no significant adverse effects observed.

Case Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67.

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-2-(trifluoromethyl)pyridin-4-amine, and what reaction conditions are optimal?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, substituted pyridine derivatives (e.g., pentafluoropyridine) can react with sodium azide to introduce amine groups, followed by benzylation. A key step is purification via automated flash chromatography using a petroleum ether/ethyl acetate (PE/EtOAc) solvent system, achieving yields up to 67% with high purity . Optimized conditions include controlled stoichiometry, inert atmospheres, and temperature gradients to minimize side reactions.

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and trifluoromethyl group integrity. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) using functionals like the Colle-Salvetti correlation-energy formula (adapted for electron density) models the compound’s electronic structure. Basis sets such as 6-31G* are employed to compute HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for reactivity prediction. Validation involves comparing computed vibrational spectra (IR) with experimental data .

Q. What methodologies optimize the solubility and bioavailability of this compound in biological assays?

- Methodological Answer : Supercritical carbon dioxide (scCO₂) processing enhances solubility by reducing particle size and improving surface area. Parameters like pressure (10–30 MPa) and temperature (35–60°C) are tuned to achieve micronization. Co-solvents (e.g., ethanol) or cyclodextrin encapsulation further improve aqueous solubility, critical for in vitro bioactivity studies .

Q. How do π-stacking interactions influence the molecular packing and stability of this compound derivatives in solid-state structures?

- Methodological Answer : Parallel-displaced π-stacking conformations dominate due to the compound’s aromatic pyridine core and electron-withdrawing trifluoromethyl group. Molecular dynamics (MD) simulations and X-ray crystallography reveal stacking distances (~3.5–4.0 Å) and tilt angles. The Hunter-Sanders model may be supplemented with dispersion-corrected DFT to account for van der Waals interactions .

Q. When encountering contradictions in reaction yields or spectroscopic data, what systematic approaches resolve these discrepancies?

- Methodological Answer :

- Reaction Yield Discrepancies : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), or temperature regimes. Use Design of Experiments (DoE) to identify critical factors.

- Spectroscopic Conflicts : Employ 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. Validate via independent synthetic routes or isotopic labeling.

- Data Validation : Cross-check with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.